

Comprehensive Technical Guide: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

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Compound of Interest

Compound Name: (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol
CAS No.: 188869-26-3
Cat. No.: B069513

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Common Name: N-Desmethyl Paroxol | CAS: 125224-43-3 Role: Key Synthetic Intermediate & Pharmacopoeial Impurity^[1]

Executive Summary & Pharmacological Significance

In the landscape of neuropsychiatric drug development, **(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol** represents the "naked" pharmacophore of Paroxetine.^[1] Structurally, it consists of a piperidine ring substituted at the C3 position with a hydroxymethyl group and at the C4 position with a 4-fluorophenyl group.^{[1][2][3][4]}

The trans-stereochemistry (typically (3S,4R) in the active drug) is non-negotiable; it governs the binding affinity to the Serotonin Transporter (SERT).^[1] This molecule is thermodynamically favored over its cis-isomer due to the ability of the bulky C3 and C4 substituents to adopt a diequatorial conformation in the piperidine chair, minimizing 1,3-diaxial interactions.^[1]

Primary Applications:

- Intermediate: Precursor for the synthesis of Paroxetine analogs via etherification of the primary alcohol.[1]
- Impurity Profiling: A known degradation product (hydrolysis of the benzodioxole ether) monitored in stability studies (Paroxetine Impurity I).[1]
- Fragment-Based Drug Design: A privileged scaffold for designing dual SERT/NET inhibitors. [1]

Physicochemical Profile

The following data aggregates experimental values essential for handling and characterization.

Property	Value	Context
Molecular Formula	C ₁₂ H ₁₆ FNO	Core Scaffold
Molecular Weight	209.26 g/mol	Monoisotopic
Melting Point	138–140 °C	Crystalline Solid
pKa (Calculated)	~9.8 (Secondary Amine)	Basic; requires salt formation for solubility
LogP	1.51	Moderate lipophilicity
Solubility	DMSO, Methanol, DCM	Low solubility in water (free base)
Stereochemistry	(3S,4R) or (3R,4S)	trans-configuration is critical

Synthetic Pathways & Mechanistic Logic[1]

The "Diequatorial" Directive

The synthesis of this scaffold hinges on establishing the trans-relationship.[1] In the piperidine chair conformation, the trans-3,4-disubstitution allows both the 4-fluorophenyl group and the 3-hydroxymethyl group to occupy equatorial positions.[1] This is the thermodynamically stable state.[1] Synthetic routes often utilize equilibration (epimerization) of the ester precursor to the trans-isomer prior to reduction.[1]

Workflow: De Novo Synthesis (N-Boc Route)

To avoid the harsh demethylation steps associated with the traditional "N-Methyl Paroxol" route, a modern protection strategy using tert-butyloxycarbonyl (Boc) is recommended.[1]

Step 1: Knoevenagel Condensation & Cyclization[1]

- Precursors: 4-Fluorobenzaldehyde + Ethyl cyanoacetate.[1]
- Mechanism: Formation of a cinnamate derivative followed by Michael addition of a glycine equivalent (or malonate) and cyclization.[1]
- Outcome: Ethyl 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate.

Step 2: Reduction & Epimerization

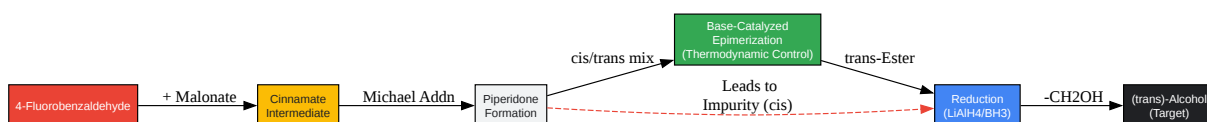
- Reagent: Sodium Borohydride (NaBH_4) or Lithium Aluminum Hydride (LiAlH_4).[1]
- Critical Control: The reduction of the ester to the alcohol must preserve the trans stereochemistry. If the precursor is cis, base-catalyzed epimerization (using NaOEt) is performed before the reduction to lock the thermodynamically favored trans-ester.[1]

Step 3: N-Deprotection (If N-Boc/N-Benzyl used)[1]

- Reagent: Trifluoroacetic acid (TFA) or $\text{H}_2/\text{Pd-C}$. [1]
- Result: Isolation of the free secondary amine (**trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol**.

Visualization: Synthetic Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis, highlighting the thermodynamic equilibration step.



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Caption: Workflow prioritizing thermodynamic equilibration to maximize yield of the trans-isomer.

Analytical Protocol: Self-Validating Systems

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal methods.[1] The distinction between cis and trans isomers is the primary quality attribute.[1]

A. NMR Spectroscopy (Conformational Proof)

The coupling constant (

) between the protons at C3 and C4 is the definitive metric.[1]

- H3 and H4 Protons: In the trans-isomer (diequatorial substituents), the protons H3 and H4 are diaxial.[1]
- Criterion: A vicinal coupling constant confirms the trans-diaxial arrangement.[1]
- Contrast: The cis-isomer (axial-equatorial) typically displays a smaller .[1]

B. HPLC Method (Impurity Profiling)[1]

- Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).[1]
- Mobile Phase:
 - A: 0.1% TFA in Water.[1]
 - B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 20 min.
- Detection: UV @ 210 nm (Amine absorption) and 264 nm (Fluorophenyl).[1]

- Retention Time: The polar alcohol (N-Desmethyl Paroxol) elutes significantly earlier than Paroxetine or the N-protected intermediates.[1]

Experimental Protocol: Reduction of Ethyl trans-4-(4-fluorophenyl)piperidine-3-carboxylate[1]

Objective: Conversion of the ester precursor to the target alcohol while maintaining stereochemistry.

Reagents:

- Ethyl trans-4-(4-fluorophenyl)piperidine-3-carboxylate (1.0 eq)[1]
- Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)[1]
- Tetrahydrofuran (THF), anhydrous[1]
- Sodium Sulfate decahydrate (Glauber's salt)[1]

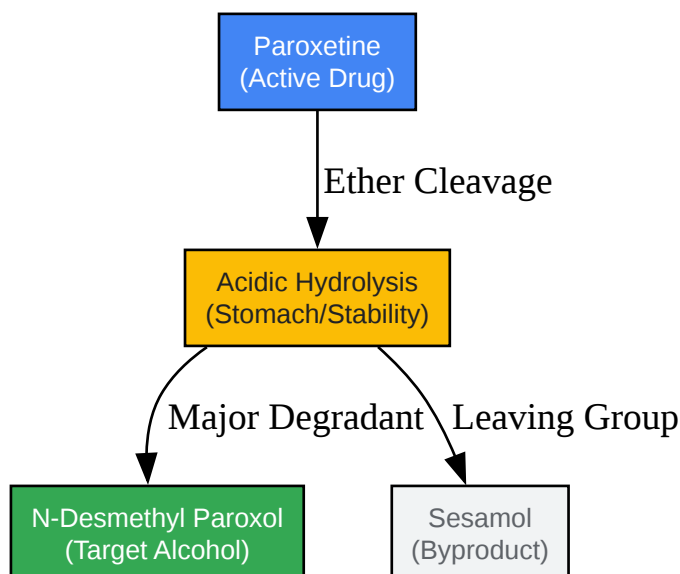
Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL).
- Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets (2.0 eq) portion-wise. Caution: Exothermic.[1]
- Addition: Dissolve the ester substrate in minimal THF and add dropwise to the LiAlH₄ suspension over 30 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The ester spot () should disappear, replaced by the alcohol spot ().[1]
- Quench (Fieser Method): Cool to 0°C.

- Add
mL Water.[1]
 - Add
mL 15% NaOH.[1]
 - Add
mL Water.[1]
 - (Where
= grams of LiAlH₄ used).
- Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.
 - Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Biological Pathway: Paroxetine Degradation

This molecule often appears in stability testing.[1] The ether linkage in Paroxetine is susceptible to hydrolysis under acidic conditions or oxidative stress, yielding the target alcohol and sesamol.[1]



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Caption: Degradation pathway of Paroxetine yielding the target alcohol (Impurity I).[1]

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